

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1006490-05-6

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The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern drug discovery.[1][2][3] Its unique structural and electronic properties make it a versatile scaffold for designing molecules that can interact with a wide array of biological targets.[4] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, antimicrobial, and antiviral effects.[1][2][5]

The therapeutic relevance of this scaffold is exemplified by several FDA-approved drugs, such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Difenamizole (an analgesic), which feature a core pyrazole ring.[1] The ability to readily functionalize the pyrazole ring at multiple positions allows for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it an attractive starting point for the synthesis of novel therapeutic agents.[4][6] The subject of this guide, **3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde**, serves as a key intermediate in this synthetic paradigm, offering a reactive aldehyde handle for further molecular elaboration.[7]

Physicochemical Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data are critical for reaction planning, analytical method development, and regulatory documentation.

Core Molecular Properties

The key identifiers and properties of **3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde** are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations, is derived from its molecular formula, C₉H₁₂N₂O.^[8]

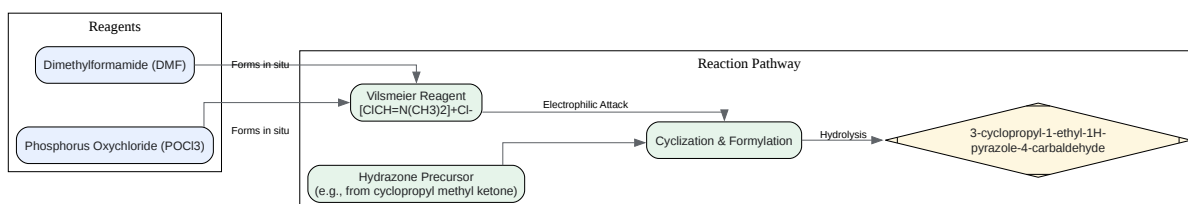
Property	Value	Source
Molecular Formula	C ₉ H ₁₂ N ₂ O	PubChemLite ^[8]
Molecular Weight	164.20 g/mol	Calculated
Monoisotopic Mass	164.09496 Da	PubChemLite ^[8]
IUPAC Name	3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde	N/A
SMILES	<chem>CCN1C=C(C(=N1)C2CC2)C=O</chem>	PubChemLite ^[8]
InChIKey	SRBJGELFBYXQIZ-UHFFFAOYSA-N	PubChemLite ^[8]

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazole-4-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.^{[9][10]} This electrophilic substitution reaction is a reliable and scalable method for introducing a formyl group onto electron-rich heterocyclic systems.

Synthetic Workflow: Vilsmeier-Haack Reaction

The synthesis begins with a suitable hydrazone precursor, which is then formylated using the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).



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Caption: Synthetic workflow for **3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde**.

Detailed Experimental Protocol

- Formation of the Vilsmeier Reagent: In a cooled, inert atmosphere reactor, slowly add phosphorus oxychloride (POCl_3) to an excess of dimethylformamide (DMF) with stirring. The exothermic reaction forms the electrophilic Vilsmeier reagent.
 - Causality: DMF acts as both the solvent and the source of the formyl group. POCl_3 is the activating agent that converts the amide into a highly reactive chloroiminium ion.
- Reaction with Hydrazone: Prepare the corresponding N'-ethylidene-hydrazone precursor. Dissolve this precursor in a suitable solvent and add it dropwise to the Vilsmeier reagent at a controlled temperature.[10]
 - Causality: The hydrazone provides the backbone for the pyrazole ring. The Vilsmeier reagent acts as the electrophile, attacking the electron-rich double bond, which initiates cyclization and formylation at the 4-position of the nascent pyrazole ring.[9][11]
- Workup and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium

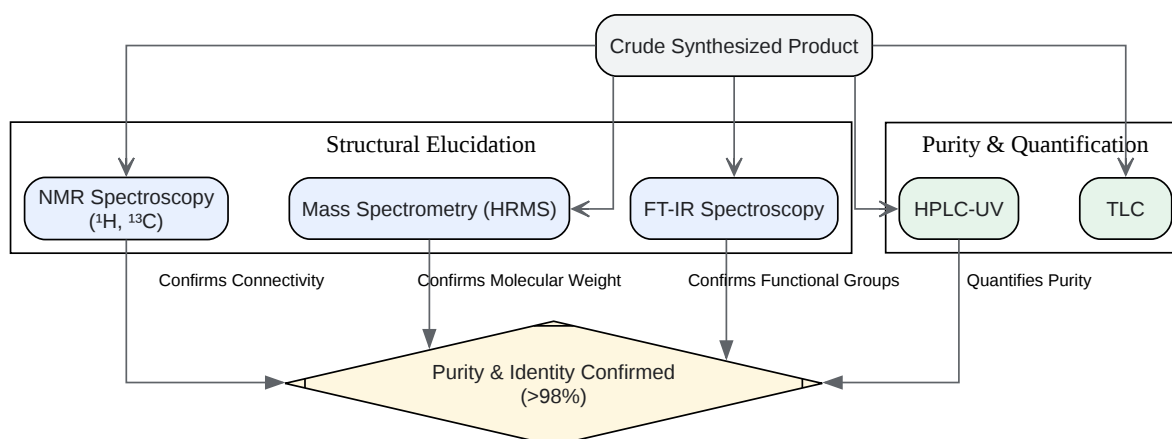
bicarbonate.[10] The resulting precipitate is filtered, washed with water to remove inorganic salts, and dried.

- Causality: Quenching with ice hydrolyzes any remaining reactive species. Neutralization is necessary to precipitate the final product, which is typically insoluble in aqueous media.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final compound with high purity.

Analytical Validation and Quality Control

To ensure the identity, purity, and stability of the synthesized **3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde**, a multi-technique analytical approach is mandatory. This creates a self-validating system where each analysis provides complementary information.

Analytical Workflow



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Caption: A comprehensive analytical workflow for product validation.

Standard Analytical Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H -NMR: Provides information on the number, environment, and connectivity of protons. Expected signals would include those for the ethyl group (triplet and quartet), the cyclopropyl protons (multiplets), the pyrazole ring proton (singlet), and the aldehyde proton (singlet, downfield shift $\sim 9\text{-}10$ ppm).[12]
 - ^{13}C -NMR: Confirms the carbon skeleton of the molecule. Distinct signals for the aldehyde carbonyl carbon ($\sim 185\text{-}195$ ppm), pyrazole ring carbons, and aliphatic carbons of the ethyl and cyclopropyl groups are expected.[12]
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the molecular formula. The experimentally determined monoisotopic mass should match the theoretical mass (164.09496 Da) within a narrow tolerance (e.g., <5 ppm).[8]
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Confirms the presence of key functional groups. A strong absorption band around $1670\text{-}1700\text{ cm}^{-1}$ is characteristic of the C=O stretch of the aldehyde. Other bands will confirm C-H and C=N bonds.[12]
- High-Performance Liquid Chromatography (HPLC):
 - The primary method for determining the purity of the final compound. Using a suitable column and mobile phase, a single major peak should be observed, with the area percentage of this peak representing the purity (typically $\geq 98\%$).

Applications in Drug Discovery

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is not an end-product but a valuable chemical intermediate.[6][7] Its utility lies in the reactive aldehyde group, which serves as a

handle for a variety of chemical transformations to build more complex, biologically active molecules.

- Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent to form substituted aminomethyl-pyrazoles, a common motif in bioactive compounds.
- Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into an alkene, enabling the extension of carbon chains and the introduction of new functional groups.
- Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as hydrazines or active methylene compounds, to form larger heterocyclic systems. This is a key strategy in multicomponent reactions for rapidly generating molecular diversity.^[13]

The presence of the cyclopropyl group is also significant, as this small, strained ring is often used in medicinal chemistry as a "bioisostere" for other groups, potentially improving metabolic stability, binding affinity, and membrane permeability.^[14]

Conclusion

3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, with a molecular weight of 164.20 g/mol, is a well-characterized and synthetically accessible chemical building block. Its pyrazole core provides a privileged scaffold for engaging with biological targets, while its aldehyde functionality offers a versatile point for synthetic diversification. The robust synthesis and stringent analytical validation protocols outlined in this guide ensure the high quality required for advanced applications in pharmaceutical research. For scientists and professionals in drug development, this compound represents a valuable starting point for the discovery and synthesis of next-generation therapeutics.

References

- The Role of Pyrazole Derivatives in Modern Drug Discovery. (N/A). Ningbo Inno Pharmchem Co.,Ltd.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). *Molecules*, 22(1), 137.

- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1-s), 154-165.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3749. MDPI.
- Medicinally important pyrazole derivatives. (N/A).
- Synthesis, Characterization, and In silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant activity. (2024). Oriental Journal of Chemistry, 40(1), 266-273.
- Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack Reaction and its Schiff's Bases. (2022). STM Journals.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC, 2011(1), 196-245.
- Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies, 6(11), 903-911.
- 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. (N/A). Ningbo Inno Pharmchem Co.,Ltd.
- 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxaldehyde. (N/A). Chem-Impex.
- **3-cyclopropyl-1-ethyl-1h-pyrazole-4-carbaldehyde** (C9H12N2O). (N/A). PubChemLite.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. (N/A). Chem-Impex.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC, 2011(11), 1-21.

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Sources

- [1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science \[benthamscience.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. nbinno.com \[nbinno.com\]](#)

- [5. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI \[mdpi.com\]](#)
- [6. nbinno.com \[nbinno.com\]](#)
- [7. chemimpex.com \[chemimpex.com\]](#)
- [8. PubChemLite - 3-cyclopropyl-1-ethyl-1h-pyrazole-4-carbaldehyde \(C9H12N2O\) \[pubchemlite.lcsb.uni.lu\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. jpsionline.com \[jpsionline.com\]](#)
- [11. epubl.ktu.edu \[epubl.ktu.edu\]](#)
- [12. chemmethod.com \[chemmethod.com\]](#)
- [13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. chemimpex.com \[chemimpex.com\]](#)
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